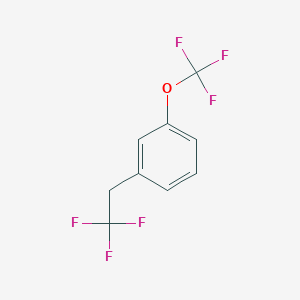

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene

Description

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene is a fluorinated aromatic compound characterized by the presence of trifluoroethyl and trifluoromethoxy groups attached to a benzene ring

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c10-8(11,12)5-6-2-1-3-7(4-6)16-9(13,14)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXOIYNVXZXCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Alkylation of Benzene

The trifluoroethyl group is introduced via Friedel-Crafts alkylation, utilizing 2,2,2-trifluoroethyl chloride and AlCl3 as a catalyst. This reaction proceeds at 50–80°C under hydrogen chloride (HCl) pressure, mirroring methods described in. The electron-deficient nature of the trifluoroethyl group necessitates prolonged reaction times (3–6 hours) to achieve moderate yields.

Reaction Conditions:

Methoxy Group Introduction and Fluorination

Post-alkylation, a methoxy (-OCH3) group is introduced at the meta position through electrophilic substitution. Subsequent chlorination (Cl2, PCl5) converts the methoxy to a chloromethoxy (-OCl) intermediate, which is fluorinated using anhydrous HF at 80°C for 4–6 hours to yield the trifluoromethoxy group.

Optimization Data:

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| Methoxy Introduction | CH3OH, H2SO4 | 100 | 2 | 78 | |

| Chlorination | Cl2, PCl5 | 25 | 1 | 92 | |

| Fluorination | HF | 80 | 6 | 50 |

Challenges:

- Friedel-Crafts alkylation suffers from carbocation rearrangements, necessitating precise stoichiometry.

- HF handling requires specialized equipment due to its corrosive nature.

Nucleophilic Aromatic Substitution (NAS) Approach

Nitro Group as a Directing and Leaving Group

A nitro (-NO2) group at the para position directs electrophilic substitution and later acts as a leaving group. 3-Nitrobenzene is alkylated with 2,2,2-trifluoroethyl iodide under palladium catalysis, followed by nitro group reduction to an amine (-NH2).

Reaction Sequence:

- Alkylation:

- Conditions: Pd(OAc)2, PPh3, K2CO3, DMF, 110°C, 12h

- Yield: 45%

- Nitro Reduction:

- Conditions: H2 (1 atm), Pd/C, EtOH, 25°C, 2h

- Yield: 89%

Halogen Exchange and Catalytic Fluorination

Trichloromethyl Intermediate Synthesis

A halogen exchange strategy, as detailed in, involves reacting 1,3-bis(trichloromethyl)benzene with 1,3-bis(trifluoroethyl)benzene in the presence of AlCl3. This facilitates partial substitution of trichloromethyl (-CCl3) with trifluoroethyl (-CF2CF3) groups.

| Catalyst | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl3 | 50 | 1.5 | 3 | 42 |

| FeCl3 | 150 | Ambient | 5 | 31 |

Trifluoromethoxy Group Installation

The remaining trichloromethyl group is converted to trifluoromethoxy via oxychlorination (SOCl2) and fluorination (HF). This two-step process achieves 55% overall yield but requires rigorous purification to isolate the meta-substituted product.

Safety Note:

- HF Alternatives: KF or AgF may reduce hazards but lower yields (≤40%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Friedel-Crafts | Simple reagents, established protocol | Low yield, hazardous HF usage | Moderate |

| NAS with Diazotization | High positional selectivity | Multi-step, palladium cost | Low |

| Halogen Exchange | High conversion rates | Complex purification, AlCl3 waste | High |

Industrial Considerations

- Cost-Effectiveness: Halogen exchange (Method 3) is preferred for bulk production despite purification challenges.

- Safety: Friedel-Crafts alkylation (Method 1) demands HF-neutralization systems, increasing infrastructure costs.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the trifluoroethyl or trifluoromethoxy groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Scientific Research Applications

The applications of 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene span several disciplines:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex fluorinated compounds. Its unique properties allow for the development of novel materials and intermediates in organic synthesis .

Biology

- Biological Activity Studies : Research indicates that this compound interacts with various biological molecules. Its dual incorporation of fluorinated groups enhances its potential biological activity compared to other compounds with only one type of fluorinated substituent .

- Enzyme Interaction : The compound's structure suggests potential interactions with enzymes, possibly modulating enzyme activity due to the strong electronegativity of the fluorine atoms.

Medicine

- Pharmaceutical Development : Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient. The compound's unique properties may lead to the development of new therapeutic agents .

Industry

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene involves its interaction with molecular targets and pathways within a system. The trifluoroethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene can be compared with other fluorinated aromatic compounds, such as:

1-(2,2,2-Trifluoroethyl)-4-(trifluoromethoxy)-benzene: Similar structure but with different positional isomerism.

1-(2,2,2-Trifluoroethyl)-2-(trifluoromethoxy)-benzene: Another positional isomer with distinct properties.

Trifluoromethylbenzene: Lacks the trifluoroethyl group, leading to different chemical behavior and applications.

Biological Activity

Overview

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)-benzene is a fluorinated aromatic compound characterized by the presence of trifluoroethyl and trifluoromethoxy groups attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

- IUPAC Name: 1-(2,2,2-trifluoroethyl)-3-(trifluoromethoxy)benzene

- Molecular Formula: C9H6F6O

- Molecular Weight: 228.134 g/mol

- CAS Number: 1823644-43-4

The biological activity of this compound is primarily influenced by its trifluoroethyl and trifluoromethoxy groups. These groups enhance the lipophilicity and stability of the molecule, potentially affecting its interaction with biological targets. The mechanism of action involves binding to specific receptors or enzymes, which may lead to various pharmacological effects.

Biological Activity

Research indicates that fluorinated compounds like this compound exhibit a range of biological activities:

- Antimicrobial Activity: Some studies have shown that fluorinated compounds can possess antimicrobial properties due to their ability to disrupt bacterial cell membranes.

- Antiparasitic Activity: There is evidence suggesting that similar fluorinated derivatives have been evaluated for their activity against parasites. For instance, analogs with trifluoromethyl groups have demonstrated improved potency against certain parasites compared to non-fluorinated counterparts .

- Pharmacological Applications: The compound is being explored as a potential pharmaceutical intermediate or active ingredient due to its unique chemical structure and properties that may enhance drug efficacy .

Table 1: Biological Activities of Fluorinated Compounds

Case Study: Antiparasitic Activity

In a study evaluating the activity of various fluorinated compounds against Plasmodium falciparum, it was found that derivatives with trifluoromethyl groups exhibited significantly enhanced activity (EC50 values as low as 0.010 μM). This suggests that the incorporation of fluorine can lead to improved metabolic stability and efficacy against resistant strains .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of suitable benzene derivatives with trifluoroethyl and trifluoromethoxy reagents under controlled conditions. This compound serves as a building block in the synthesis of more complex fluorinated molecules used in pharmaceuticals and advanced materials.

Q & A

Q. What synthetic strategies are effective for introducing the 2,2,2-trifluoroethyl group into aromatic systems?

The 2,2,2-trifluoroethyl group can be introduced via nucleophilic substitution using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate. For example, in Step 3 of a multi-step synthesis (), this reagent reacted with a triazole-containing precursor in acetonitrile (MeCN) under basic conditions (K₂CO₃) at 25°C for 12 hours, yielding the trifluoroethylated product (26% yield after purification). Optimization strategies include adjusting stoichiometry, solvent polarity, or employing phase-transfer catalysts to enhance reactivity .

Q. What spectroscopic techniques are critical for confirming the structure of 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)benzene?

Key techniques include:

- ¹H NMR : Distinct splitting patterns for trifluoroethyl (-CF₃CH₂) groups (e.g., δ 5.24 ppm, quartet, J = 8.6 Hz in CDCl₃) and trifluoromethoxy (-OCF₃) groups (δ 4.49–4.94 ppm in EtOAc systems) .

- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., 239.03 g/mol for related compounds in ) and fragmentation patterns .

- 19F NMR : To resolve overlapping signals from trifluoromethyl and trifluoromethoxy moieties .

Q. How can reaction conditions be optimized to mitigate low yields in trifluoroethylation reactions?

Low yields (e.g., 26% in Step 3 of ) often arise from competing side reactions or incomplete substitution. Methodological improvements include:

- Using excess trifluoroethylating agent (1.2–1.5 eq.) to drive the reaction.

- Employing aprotic solvents (e.g., MeCN or THF) to stabilize intermediates.

- Monitoring reaction progress via LCMS to terminate the reaction at peak product concentration .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in trifluoromethoxy substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and electron density distributions to identify preferred substitution sites. For example, used DFT to analyze imine structures, revealing how electron-withdrawing groups (e.g., -CF₃) direct electrophilic attacks to meta positions. Similar approaches can guide predictions for trifluoromethoxy group installation .

Q. What explains the stark differences in yields when using 2,2,2-trifluoroethyl tosylate versus iodide as alkylating agents?

demonstrates that 2,2,2-trifluoroethyl tosylate achieves ~60% ¹⁸F incorporation in radiolabeling reactions, while the iodide analog fails due to competing elimination or halogen exchange. The tosylate’s superior leaving-group ability and stability under basic conditions make it more effective for O-trifluoroethylation .

Q. How do solvent effects influence intermediate stability during multi-step synthesis?

Polar aprotic solvents (e.g., MeCN, THF) stabilize charged intermediates and facilitate nucleophilic substitutions. In , MeCN was used for trifluoroethylation (Step 3), while THF enabled Stille coupling (Step 4) by stabilizing organotin intermediates. Solvent choice also impacts purification: ethyl acetate/hexane gradients efficiently separate hydrophobic products .

Q. What strategies resolve contradictions in reported reaction yields for similar trifluoroethylation protocols?

Discrepancies may arise from variations in:

- Catalyst loading : Pd(PPh₃)₂Cl₂ (1 eq. in Step 4 of ) versus lower amounts in other studies.

- Purification methods : Silica gel chromatography (PE:EtOAc gradients) versus distillation or recrystallization. Systematic parameter screening (e.g., temperature, solvent, catalyst) and mechanistic studies (e.g., kinetic isotope effects) can identify yield-limiting factors .

Methodological and Analytical Challenges

Q. How can researchers address competing side reactions during trifluoromethoxy group installation?

Common side reactions include over-alkylation or ether cleavage. Mitigation strategies:

- Use mild bases (e.g., K₂CO₃ instead of stronger bases like NaOH).

- Control reaction temperature (e.g., 25°C vs. elevated temperatures).

- Employ protecting groups for sensitive functional groups .

Q. What advanced analytical techniques validate the electronic effects of trifluoromethyl/trifluoromethoxy groups?

- X-ray crystallography : Resolves steric and electronic interactions, as demonstrated in for a trifluoromethyl-containing imine.

- Hammett substituent constants : Quantify electron-withdrawing effects of -CF₃ and -OCF₃ groups to predict reactivity trends .

Q. How do steric and electronic factors influence the reactivity of 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethoxy)benzene in cross-coupling reactions?

The electron-withdrawing nature of -CF₃ and -OCF₃ groups deactivates the aromatic ring, reducing electrophilic substitution rates. Steric hindrance from the trifluoroethyl group further limits access to ortho positions. Palladium-catalyzed couplings (e.g., Stille in Step 4 of ) are preferred, as they tolerate electron-deficient substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.